Superior Hemodynamic Profile: Higher Cardiac Output and Less Bradycardia Compared to Atenolol
In a direct head-to-head comparison, celiprolol demonstrated a significantly different hemodynamic profile compared to atenolol in patients with mild to moderate hypertension. While both drugs achieved similar blood pressure reductions, celiprolol preserved cardiac function to a greater extent [1].
| Evidence Dimension | Change in Cardiac Output at Rest |
|---|---|
| Target Compound Data | 9% increase |
| Comparator Or Baseline | Atenolol: 19% reduction |
| Quantified Difference | 28 percentage points (p = 0.03) |
| Conditions | Clinical trial in 12 patients with mild to moderate hypertension (DBP 95-110 mmHg) |
Why This Matters
For procurement decisions in cardiovascular research, this evidence quantifies celiprolol's unique ability to lower blood pressure without significantly compromising cardiac output, a key differentiator from atenolol.
- [1] Saner H, et al. Different hemodynamic effects of celiprolol and atenolol in patients with mild to moderate hypertension. Arzneimittelforschung. 1995 Jul;45(7):790-5. View Source
